![molecular formula C12H14F5N3O2 B469357 Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 725699-01-4](/img/structure/B469357.png)
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
“Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds involves the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 .
Molecular Structure Analysis
The molecular structure of the compound was characterized on the basis of spectroscopic evidence, using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the formation of an iminium intermediate that acts as an electrophile for the nucleophilic addition of the ketoester enol .
Scientific Research Applications
Fluorescent Molecule Applications
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate, as a novel fluorescent molecule, shows potential in applications requiring fluorescence. It possesses many binding sites and exhibits stronger fluorescence intensity compared to its methyl analogue, making it suitable for various fluorescence-based analytical and bioanalytical methods (Wu et al., 2006).
Synthesis of Pyrimidine Derivatives
This compound is also integral in the synthesis of various pyrimidine derivatives. These derivatives have potential applications in medicinal chemistry, especially in the development of new pharmaceutical compounds and biological research (Elnagdi et al., 1975).
Antimicrobial Activity
In a study exploring the synthesis of chromeno[2,3-d]pyrimidinone derivatives, this compound demonstrated potential antimicrobial activity. Such properties are significant in the development of new antimicrobial agents (Ghashang et al., 2013).
Biological Activity and Potential as Biocidal Agents
Research on thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one and related compounds, which can be synthesized from ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate, has indicated promising biological activity. These compounds show biocidal properties against various bacteria and fungi, suggesting their potential use in biocidal applications (Youssef et al., 2011).
Cancer Research
In cancer research, derivatives of this compound have been synthesized and shown to inhibit the proliferation of certain cancer cell lines. This highlights its potential application in the development of new anticancer agents (Liu et al., 2016).
Tuberculostatic Activity
Analogues of this compound have been synthesized and evaluated for their tuberculostatic activity. This suggests its possible application in the development of new treatments for tuberculosis (Titova et al., 2019).
Mechanism of Action
properties
IUPAC Name |
ethyl 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F5N3O2/c1-3-22-10(21)7-5-9-18-6(2)4-8(20(9)19-7)11(13,14)12(15,16)17/h5-6,8,18H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLSGLQQOWKZHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(CC(NC2=C1)C)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111848 |
Source
|
Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001111848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
CAS RN |
725699-01-4 |
Source
|
Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=725699-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,5,6,7-tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001111848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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